molecular formula C17H15F3N2O2S B2589208 5-oxo-1-(2-thienylmethyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide CAS No. 477768-19-7

5-oxo-1-(2-thienylmethyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide

Cat. No.: B2589208
CAS No.: 477768-19-7
M. Wt: 368.37
InChI Key: MTXQFJKWKJJDOB-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a pyrrolidine ring (a five-membered ring with one nitrogen atom), a trifluoromethyl group (-CF3), and a thienylmethyl group (a sulfur-containing aromatic ring attached to a methyl group). These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The pyrrolidine ring, trifluoromethyl group, and thienylmethyl group each contribute to the overall structure. The presence of these groups likely impacts the compound’s shape, polarity, and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could impact the compound’s polarity and solubility . The pyrrolidine ring could influence the compound’s shape and rigidity.

Scientific Research Applications

Synthesis and Biological Evaluation

A variety of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, which share structural similarities with the specified compound, were synthesized as potential antibacterial agents. These compounds were evaluated against both gram-positive and gram-negative bacteria, with some derivatives showing moderate to good antimicrobial activity (Devi et al., 2018).

Antimicrobial Activity of Heterocyclic Derivatives

Research involving the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives demonstrated antimicrobial activities. These studies contribute to the understanding of the structural requirements for antimicrobial efficacy in compounds related to the one (Gad-Elkareem et al., 2011).

Development of Tetrahydrobenzothieno Derivatives

Efforts to synthesize new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation highlight the continuous exploration of heterocyclic compounds for potential biological applications. These methodologies offer rapid synthesis routes for compounds structurally related to 5-oxo-1-(2-thienylmethyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide (Abdalha et al., 2011).

Investigation into Thieno[2,3-d:4,5-d′]dipyrimidines

Studies on the conversion of 5-aminothieno[2,3-d]pyrimidines into thieno[2,3-d:4,5-d′]dipyrimidines through various reagents offer insights into the versatility of heterocyclic chemistry and its potential in generating novel compounds with varied biological activities (Clark & Hitiris, 1984).

Asymmetric Acylation and Stereoselective Reduction

The utilization of trans-2,5-bis(methoxymethoxymethyl)pyrrolidine as a chiral auxiliary in the asymmetric acylation of carboxamide enolates, followed by stereoselective reduction, highlights the application of such compounds in asymmetric synthesis and the development of stereochemically complex molecules (Ito et al., 1984).

Properties

IUPAC Name

5-oxo-1-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S/c18-17(19,20)11-3-1-4-12(9-11)21-16(24)14-6-7-15(23)22(14)10-13-5-2-8-25-13/h1-5,8-9,14H,6-7,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXQFJKWKJJDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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